1-Ethylimidazole;2,4,6-trinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

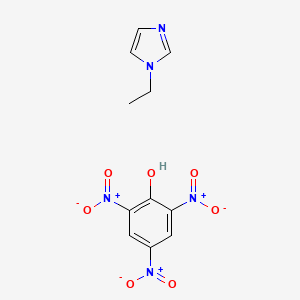

1-Ethylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of 1-ethylimidazole and 2,4,6-trinitrophenol. 1-Ethylimidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylimidazole;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 1-ethylimidazole. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The resulting product is then purified through recrystallization. The subsequent reaction with 1-ethylimidazole is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Chemical Reactions Analysis

Acid-Base Reaction Between 1-Ethylimidazole and Picric Acid

Picric acid (pKa ≈ 0.3–0.4) acts as a strong acid due to its three electron-withdrawing nitro groups, while 1-ethylimidazole (pKa ≈ 7.0–7.5 for conjugate acid) serves as a weak base. Their interaction typically results in proton transfer, forming an ionic compound:

1 Ethylimidazolium picrate(C5H9N2+⋅C6H2N3O7−)

Key Observations :

-

The reaction is exothermic and proceeds rapidly in polar solvents like ethanol or water .

-

The resulting salt exhibits enhanced thermal stability compared to picric acid alone, with decomposition temperatures exceeding 200°C .

Supramolecular Interactions

The imidazole ring in 1-ethylimidazole participates in non-covalent interactions with picric acid:

Research Findings :

-

Imidazole derivatives form stable complexes with nitroaromatics due to complementary electron-deficient (picrate) and electron-rich (imidazole) systems .

-

The ethyl group in 1-ethylimidazole enhances solubility in organic solvents but reduces hydrogen-bonding efficiency compared to unsubstituted imidazole .

Reductive Reactions of Picric Acid

Picric acid undergoes microbial or chemical reduction, forming intermediates such as hydride-Meisenheimer complexes (Fig. 1) :

-

Hydrogenation :

TNP+2H−→2H− TNP dihydride complex -

Nitrite Elimination :

2H− TNP→H− DNP+NO2−

Table 1 : Enzymatic parameters for picric acid degradation

| Enzyme | Substrate | kcat

(s−1

) | Km

(μM) |

|------------------------|-----------------|----------------------------------|----------------|

| Hydride Transferase I | H−

-TNP | 12.4 ± 1.2 | 45 ± 5 |

| Tautomerase (NpdH) | 2H−

-TNP | 8.9 ± 0.7 | 32 ± 3 |

| Hydrolase | 2,4-DNCH | 5.2 ± 0.4 | 28 ± 2 |

Synthetic Pathways for Picric Acid

Picric acid is synthesized via sulfonation and nitration of phenol :

-

Sulfonation :

Phenol+H2SO4→Phenol sulfonic acid -

Nitration :

Phenol sulfonic acid+HNO3→TNP+H2O+SO32−

Key Conditions :

Scientific Research Applications

1-Ethylimidazole;2,4,6-trinitrophenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: Utilized in the development of sensors for detecting nitroaromatic compounds and as a component in explosive materials

Mechanism of Action

The mechanism of action of 1-ethylimidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.

2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.

2,4,6-Trinitrotoluene (TNT): A well-known explosive compound used in military applications.

Uniqueness

1-Ethylimidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the nitroaromatic structure. This combination imparts distinct chemical and physical properties, making it useful in various scientific and industrial applications .

Properties

CAS No. |

53520-96-0 |

|---|---|

Molecular Formula |

C11H11N5O7 |

Molecular Weight |

325.23 g/mol |

IUPAC Name |

1-ethylimidazole;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-7-4-3-6-5-7/h1-2,10H;3-5H,2H2,1H3 |

InChI Key |

YDICQOXMRBHQHG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.